Cilengitide methanesulfonate

Descripción

Historical Context of Integrin Antagonists in Biomedical Research

The journey to understanding and targeting integrins began in the 1980s with the discovery of this family of transmembrane glycoprotein (B1211001) receptors. nih.govnih.gov These receptors are crucial for mediating cell-matrix and cell-cell interactions, playing a fundamental role in a wide array of biological processes, including development, tissue repair, and immune responses. harvard.eduthno.org The realization that integrins are involved in pathological processes such as tumor growth, metastasis, and angiogenesis sparked interest in developing antagonists to block their function. harvard.edupatsnap.com

Early research focused on identifying the specific integrins involved in disease and developing molecules that could selectively inhibit their activity. harvard.eduahajournals.org The discovery that the RGD tripeptide sequence is a common recognition site for many integrins was a pivotal moment, leading to the design and synthesis of numerous RGD-based peptides and small molecules as potential integrin inhibitors. nih.govahajournals.org The first integrin antagonist to be approved for clinical use was Abciximab in 1994, an antagonist of the αIIbβ3 integrin. nih.govthno.org The development of these early antagonists paved the way for more refined and selective inhibitors like cilengitide (B523762).

Rationale for Investigating Cilengitide Methanesulfonate (B1217627) in Preclinical Models

The primary rationale for investigating cilengitide methanesulfonate in preclinical models stems from its specific mechanism of action. Cilengitide is a potent and selective inhibitor of the αvβ3 and αvβ5 integrins. iiarjournals.orgsmolecule.com These particular integrins are known to be overexpressed on the surface of various tumor cells and activated endothelial cells, which are essential for the formation of new blood vessels (angiogenesis). nih.govnih.gov

The role of αvβ3 and αvβ5 integrins in promoting tumor growth, invasion, and angiogenesis made them attractive targets for anticancer therapy. nih.govnih.gov By blocking these integrins, cilengitide was hypothesized to interfere with these critical processes, thereby inhibiting tumor progression. iiarjournals.orgwikipedia.org Preclinical studies were designed to test this hypothesis in various cancer models, including glioblastoma, a highly aggressive brain tumor known for its extensive vascularization and invasive nature. uzh.chnih.gov The rationale was further supported by early findings that cilengitide could induce apoptosis (programmed cell death) in endothelial and tumor cells and inhibit angiogenesis. iiarjournals.orgwikipedia.org

Overview of Research Trajectories for this compound

The research trajectory for this compound has been multifaceted, primarily focusing on its potential as an anti-cancer agent. Initial preclinical investigations in various cancer models, such as melanoma and glioblastoma, demonstrated its anti-tumor activity. nih.govresearchgate.net These promising early results led to its evaluation in numerous clinical trials for different types of solid tumors, including glioblastoma, head and neck cancer, and lung cancer. nih.govresearchgate.net

A significant portion of the research has explored the use of cilengitide in combination with standard cancer therapies like radiation and chemotherapy. uzh.chwikipedia.org The hypothesis was that cilengitide could enhance the efficacy of these treatments by sensitizing tumor cells or disrupting the tumor microenvironment. uzh.chwikipedia.org Beyond oncology, there has been some investigation into the potential of cilengitide in other diseases characterized by abnormal angiogenesis or cell adhesion, such as fibrotic diseases. taylorandfrancis.com However, the most extensive research has remained within the realm of cancer therapeutics. researchgate.net Despite promising preclinical and early clinical data, later-phase clinical trials in glioblastoma did not demonstrate a significant survival benefit, leading to a shift in its research and development focus. researchgate.net

Detailed Research Findings

| Research Area | Key Findings | Preclinical Models | References |

|---|---|---|---|

| Mechanism of Action | Potent and selective inhibitor of αvβ3 and αvβ5 integrins. Binds to the RGD-binding site, preventing interaction with extracellular matrix proteins. Induces apoptosis in endothelial and tumor cells. Inhibits FAK/Src/AKT signaling pathways. | In vitro cell culture (endothelial cells, glioma cells), chick chorioallantoic membrane assay, rabbit cornea assay. | iiarjournals.orgsmolecule.comwikipedia.org |

| Anti-Angiogenesis | Inhibits the formation of new blood vessels. Reduces vessel density in tumors. | Mouse aortic ring assays, fibroblast-HUVEC co-culture models, in vivo tumor models. | uzh.chiiarjournals.org |

| Anti-Tumor Activity (Monotherapy) | Demonstrated single-agent activity against melanoma and orthotopic brain tumor xenografts. Induced tumor cell detachment and apoptosis. | Melanoma xenografts, orthotopic glioblastoma xenografts in mice and rats. | nih.govuzh.ch |

| Combination Therapy | Augments the therapeutic benefit of radiation and chemotherapy (e.g., temozolomide) in glioblastoma models. Synergistic effects observed. | Orthotopic glioblastoma models in rats. | uzh.chwikipedia.org |

| Other Disease Models | Investigated in models of fibrotic diseases. | Experimental models of fibrotic diseases. | taylorandfrancis.com |

Structure

3D Structure of Parent

Propiedades

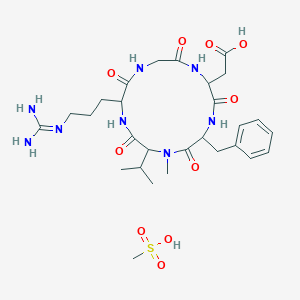

Fórmula molecular |

C28H44N8O10S |

|---|---|

Peso molecular |

684.8 g/mol |

Nombre IUPAC |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid |

InChI |

InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4) |

Clave InChI |

PMURMRGEABAIKC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O |

Origen del producto |

United States |

Molecular and Cellular Pharmacology of Cilengitide Methanesulfonate

Integrin Receptor Binding and Selectivity

The pharmacological activity of Cilengitide (B523762) is defined by its precise interaction with a select group of integrin subtypes, which are transmembrane heterodimeric receptors crucial for cell-matrix and cell-cell adhesion.

Specificity for Integrin αvβ3 and αvβ5 Subtypes

Cilengitide is recognized as a potent and selective inhibitor of αvβ3 and αvβ5 integrins. nih.govresearchgate.net These integrins are typically expressed at low levels in mature epithelia but are often significantly upregulated in tumor cells and on activated endothelial cells during angiogenesis. researchgate.netplos.org The compound was designed to selectively block the ligation of αvβ3 and αvβ5 integrins to their natural ligands in the ECM, such as vitronectin, fibronectin, and osteopontin. nih.govplos.org

Research has demonstrated that Cilengitide also possesses a high affinity for the α5β1 integrin, with binding affinities in the low nanomolar range. plos.org A critical aspect of its design is its high selectivity for these specific αv-class integrins over others, most notably the αIIbβ3 integrin found on platelets. plos.org This selectivity minimizes the potential for interference with normal hemostatic processes. Studies have shown that Cilengitide is approximately 1500 times more selective in inhibiting the binding of vitronectin to αvβ3 than it is at inhibiting fibrinogen binding to αIIbβ3. plos.org

Binding Kinetics and Affinity in Research Models

The potency of Cilengitide has been quantified in various preclinical research models, revealing high-affinity binding to its target integrins. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of Cilengitide required to inhibit 50% of the integrin-ligand binding activity. These values vary depending on the specific integrin subtype and the experimental assay used.

In studies using isolated and immobilized integrins, Cilengitide demonstrated potent affinities for both αvβ3 and αvβ5 with IC50 values reported to be in the range of 3 to 40 nM. nih.gov Other research has reported more specific, high-affinity binding to αvβ3 with an IC50 of 0.6 nM. nih.gov

| Integrin Subtype | Reported Affinity (IC50/Antagonistic Affinity) | Reference |

|---|---|---|

| αvβ3 | 0.58 nM (Antagonistic Affinity) | plos.org |

| αvβ3 | 0.6 nM (IC50) | nih.gov |

| αvβ3 and αvβ5 | 3 - 40 nM (IC50) | nih.gov |

| αvβ5 | Low Nanomolar Range | plos.org |

| α5β1 | Low Nanomolar Range | plos.org |

| αIIbβ3 | 0.86 µM | plos.org |

Role of the Arginine-Glycine-Aspartic Acid (RGD) Motif in Integrin Interaction

The molecular basis for Cilengitide's interaction with integrins lies in its core structural feature: the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence. plos.orgtandfonline.com This RGD motif is the principal recognition site found within a variety of ECM proteins, which is recognized by several integrin subtypes, including αvβ3 and αvβ5. nih.govplos.org The arginine, glycine, and aspartic acid residues are considered essential for biological activity. plos.org

Cilengitide, a cyclic pentapeptide with the sequence [Arg-Gly-Asp-DPhe-(NMeVal)], acts as a peptidomimetic. nih.gov By presenting the RGD motif in a conformationally constrained cyclic structure, it can bind with high affinity to the RGD-binding pocket on the integrin receptor. plos.orgnih.gov This binding competitively blocks the attachment of natural RGD-containing ECM proteins, thereby preventing the integrin-mediated signaling necessary for cell adhesion, migration, and survival. nih.gov The cyclization of the peptide is a key design element that restricts the molecule's conformational flexibility, leading to a significant increase in both binding affinity and receptor specificity compared to linear RGD peptides. plos.org

Downstream Signaling Pathway Modulation

By blocking the ligand-integrin interaction at the cell surface, Cilengitide prevents the initiation of "outside-in" signaling cascades that are critical for malignant cell behavior. This interference disrupts key pathways involved in cell proliferation, survival, and motility.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Integrin-ligand binding normally leads to the clustering of integrins and the recruitment of signaling proteins to form focal adhesions. nih.gov A primary event in this process is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). nih.gov Cilengitide has been shown to modulate this critical downstream pathway.

In research on endothelial and glioma cells, treatment with Cilengitide led to the inhibition of FAK phosphorylation. Similarly, in studies involving osteoclasts, Cilengitide downregulated the phosphorylation levels of FAK without affecting the total amount of FAK protein, indicating a specific effect on kinase activation. semanticscholar.orgyoutube.com Conversely, one study in human umbilical vein endothelial cells (HUVEC) reported that Cilengitide treatment could initially increase FAK phosphorylation at specific tyrosine residues (Y397 and Y576). nih.gov This suggests that in some cellular contexts, the high-affinity binding of the antagonist may induce a conformational change that triggers an initial signaling event, which ultimately leads to the disruption of stable cell adhesion and function. nih.gov

Modulation of SRC and Protein Kinase B (AKT) Pathways

Downstream of FAK, Cilengitide affects other crucial signaling nodes, including the proto-oncogene tyrosine-protein kinase Src and the serine/threonine-protein kinase B (AKT). The FAK/Src complex plays a pivotal role in mediating integrin signaling, which in turn can activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and proliferation. nih.gov

The effect of Cilengitide on Src phosphorylation appears to be cell-type dependent, mirroring the observations with FAK. In endothelial and glioma cells, as well as osteoclasts, Cilengitide treatment resulted in the inhibition or downregulation of Src phosphorylation. semanticscholar.orgyoutube.com However, in the HUVEC model, Cilengitide was observed to increase Src phosphorylation at its activating site (Y419). nih.gov

Crucially, multiple studies have demonstrated that Cilengitide effectively inhibits the PI3K/AKT survival pathway. In both endothelial and glioma cells, Cilengitide was shown to inhibit the phosphorylation of AKT. This inhibitory effect on AKT and its upstream activators FAK and Src disrupts integrin-dependent signaling, leading to the disassembly of the cytoskeleton and the induction of apoptosis. In melanoma cells, Cilengitide treatment also resulted in a significant decrease in the phosphorylation of both AKT and mTOR, a key downstream effector of the AKT pathway. However, consistent with the findings on FAK and Src in the HUVEC model, Cilengitide did not induce AKT phosphorylation in those cells. nih.gov

Effects on NF-kB Signaling in Preclinical Contexts

The binding of integrins to their respective ligands can initiate intracellular signaling cascades, including the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a pivotal role in regulating cell survival, proliferation, and inflammation. nih.gov Preclinical evidence suggests that cilengitide methanesulfonate (B1217627) can modulate NF-κB signaling, primarily through an indirect mechanism. By blocking the interaction between αv integrins and the extracellular matrix, cilengitide can disrupt the downstream signaling that leads to NF-κB activation. nih.gov

In studies involving human umbilical vein endothelial cells (HUVEC), the activation of αVβ3 by cilengitide did not appear sufficient to induce a full activation of downstream pathways such as NF-κB. plos.org This suggests that the effect of cilengitide on NF-κB may be context-dependent, varying with cell type and the specific composition of the surrounding microenvironment. The disruption of cell adhesion by cilengitide is a key event that can lead to the inhibition of survival signals that are often mediated by NF-κB.

Impact on Hypoxia-Inducible Factor 1 (HIF-1) Stabilization

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, which promotes tumor progression and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is stabilized under hypoxic conditions and promotes the transcription of genes involved in angiogenesis, metabolism, and cell survival. researchgate.netmdpi.com

Preclinical studies in glioblastoma have revealed a significant link between integrin signaling and HIF-1α stabilization. nih.gov Hypoxia has been shown to activate αvβ3 and αvβ5 integrin pathways. nih.gov Treatment of glioblastoma cells with cilengitide under hypoxic conditions resulted in a significant and dose-dependent decrease in the intracellular levels of HIF-1α. nih.gov This suggests that αvβ3 and αvβ5 integrins are critical regulators of the hypoxic response in glioma cells by controlling the degradation of HIF-1α. nih.gov By inhibiting these integrins, cilengitide can interfere with this survival mechanism, thereby reducing the adaptability of tumor cells to hypoxic stress. nih.govnih.gov

Induced Cellular Responses

The pharmacological action of cilengitide methanesulfonate at the molecular level translates into a range of cellular responses that collectively contribute to its anti-tumor and anti-angiogenic properties. These responses have been documented across a variety of preclinical models, including both endothelial and cancer cell lines.

Mechanisms of Apoptosis Induction in Endothelial and Cancer Cell Lines

Cilengitide has been consistently shown to induce apoptosis, or programmed cell death, in both endothelial and various cancer cell lines. nih.govnih.gov This pro-apoptotic effect is a direct consequence of its ability to disrupt integrin-mediated survival signals.

One of the primary mechanisms involves the inhibition of the Focal Adhesion Kinase (FAK)/Src/Protein Kinase B (Akt) signaling pathway. nih.govnih.govresearchgate.net In both endothelial and glioma cells, cilengitide treatment leads to the inhibition of phosphorylation of FAK, Src, and Akt, key components of a major survival pathway. nih.govnih.gov The disruption of this pathway in sensitive breast cancer cell lines was found to induce anoikis, a form of apoptosis that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. nih.gov

Furthermore, cilengitide has been observed to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis. nih.govresearchgate.net In glioma cell lines such as U251, U87MG, and U87ΔEGFR, treatment with cilengitide led to the activation of caspase-3 and caspase-8 in a concentration- and time-dependent manner. researchgate.netnih.gov Similarly, in breast cancer cell lines, cilengitide-induced cell death was associated with the activation of caspase-3/7. nih.gov

The induction of apoptosis has been documented in a variety of cell lines, including:

Endothelial Cells: Human Microvascular Endothelial Cells (HMEC-1) nih.gov

Glioma Cells: G28, G44 nih.govresearchgate.net, U251, U87MG researchgate.net

Breast Cancer Cells: T-47D, MCF-7, MDA-MB-231 researchgate.net

Melanoma Cells: B16, A375 nih.govtandfonline.comresearchgate.net

| Cell Line | Cancer Type | Observed Effect | Key Molecular Mechanism |

|---|---|---|---|

| HMEC-1 | Endothelial | Increased proportion of apoptotic cells. nih.gov | Inhibition of FAK/Src phosphorylation. nih.gov |

| G28, G44 | Glioma | Induction of apoptosis. nih.govresearchgate.net | Inhibition of FAK/Src/Akt phosphorylation. nih.gov |

| U87ΔEGFR | Glioma | Activation of caspase-3/7 and caspase-8. researchgate.net | Caspase cascade activation. researchgate.net |

| T-47D, MCF-7 | Breast Cancer | Dose-dependent induction of apoptosis. researchgate.net | Caspase-3/7 activation. nih.gov |

| B16, A375 | Melanoma | Increased apoptosis rates in a dose-dependent manner. tandfonline.comresearchgate.net | Alteration of PI3K-AKT and MAPK signaling pathways. tandfonline.com |

Disruption of Cell Adhesion to Extracellular Matrix Components

A fundamental cellular response to cilengitide is the disruption of cell adhesion to the extracellular matrix. nih.gov By competitively binding to αvβ3 and αvβ5 integrins, cilengitide prevents these receptors from interacting with RGD-binding motifs present in various ECM proteins. nih.govaacrjournals.org

This effect has been observed as a dose-dependent detachment of cells from culture dishes. nih.gov In human microvascular endothelial cells (HMEC-1) and glioma cell lines (G44 and G28), cilengitide treatment resulted in significant cell rounding and detachment. nih.gov The inhibitory effect of cilengitide on cell adhesion is particularly pronounced on substrates coated with vitronectin, a primary ligand for αvβ3 integrin. nih.gov Studies have also shown that cilengitide can interfere with cell adhesion to fibronectin and collagen I, particularly at low coating concentrations of these proteins. plos.org In meningioma cell lines, cilengitide was also shown to decrease cell adhesion. aacrjournals.org

| Cell Line | Cell Type | ECM Component | Effect of Cilengitide |

|---|---|---|---|

| HMEC-1 | Endothelial | Uncoated (Vitronectin in serum) | Dose-dependent detachment. nih.gov |

| G44, G28 | Glioma | Uncoated (Vitronectin in serum) | Dose-dependent inhibition of adhesion. nih.gov |

| HUVEC | Endothelial | Vitronectin | Inhibited adhesion at all coating concentrations. plos.org |

| HUVEC | Endothelial | Fibronectin, Collagen I | Inhibited adhesion at low coating concentrations. plos.org |

| BMMs | Osteoclast Precursor | Osteopontin | Significant inhibition of binding. nih.gov |

Inhibition of Cell Proliferation in in vitro Models

Cilengitide has demonstrated significant anti-proliferative effects in various in vitro models. nih.govnih.gov This inhibition of cell growth is a consequence of both the induction of apoptosis and the disruption of integrin-mediated signals that are necessary for cell cycle progression.

In endothelial cells (HMEC-1), cilengitide caused a dose-dependent reduction in cell counts over a 72-hour period. nih.gov A similar inhibitory effect on cell proliferation was observed in glioma cell lines G28 and G44, with significant differences becoming apparent after 48 hours of treatment. nih.govresearchgate.net Studies on malignant pleural mesothelioma cell lines also showed that the growth-inhibitory effect of cilengitide was associated with the expression level of its target integrins. nih.gov In melanoma cell lines B16 and A375, cilengitide inhibited cell growth in a time- and dose-dependent manner. nih.govresearchgate.net For instance, the 50% inhibitory concentrations (IC50) for B16 and A375 cells at 72 hours were reported to be 242.40 ± 1.25 μg/ml and 363.30 ± 1.17 μg/ml, respectively. nih.gov

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| HMEC-1 | Endothelial | Dose-dependent reduction in cell counts over 72 hours. nih.gov |

| G28, G44 | Glioma | Inhibitory effect observed at low concentrations, becoming significant after 48 hours. nih.govresearchgate.net |

| H28, MM05 | Malignant Pleural Mesothelioma | Sensitivity to cilengitide correlated with high expression of target integrins. nih.gov |

| B16 | Melanoma | Time- and dose-dependent inhibition of growth; IC50 at 72h: 242.40 ± 1.25 μg/ml. nih.gov |

| A375 | Melanoma | Time- and dose-dependent inhibition of growth; IC50 at 72h: 363.30 ± 1.17 μg/ml. nih.gov |

Suppression of Cell Migration and Invasion in Preclinical Studies

A critical aspect of tumor progression and metastasis is the ability of cancer cells to migrate and invade surrounding tissues. Integrins play a central role in these processes, and consequently, cilengitide has been shown to effectively suppress them in preclinical models. aacrjournals.orgnih.gov

In meningioma cells, cilengitide demonstrated a dose-dependent inhibition of both cell migration and invasion in Transwell assays. aacrjournals.orgresearchgate.net For example, in IOMM-Lee meningioma cells, as little as 1 μg/mL of cilengitide was sufficient to significantly inhibit migration and invasion. aacrjournals.org In malignant pleural mesothelioma, cilengitide suppressed the invasion of MPM cells in both monolayer and three-dimensional spheroid cultures. nih.gov

Interestingly, the effect of cilengitide on glioma cell migration and invasion appears to be more complex. In some glioma cell lines, such as LN-308, cilengitide significantly reduced invasiveness in a Matrigel invasion assay. nih.gov However, in other glioma cell lines like U87MG and LNT-229, cilengitide was reported to induce a concentration-dependent increase in cell migration in a classical migration assay, while having no effect on invasion. nih.gov This highlights the context-dependent nature of cilengitide's effects, which can be influenced by the specific repertoire of integrins and other adhesion molecules expressed by the cancer cells. Furthermore, derivatives of cilengitide have been shown to inhibit the migration and invasion of non-small cell lung cancer cells. frontiersin.org

Preclinical Efficacy Studies of Cilengitide Methanesulfonate

In Vitro Research Models and Findings

Endothelial Cell Studies: Angiogenesis Inhibition and Apoptosis

Cilengitide (B523762) has demonstrated potent anti-angiogenic properties in various in vitro models by directly affecting endothelial cells. As a selective inhibitor of αvβ3 and αvβ5 integrins, it disrupts the interaction between endothelial cells and the extracellular matrix, a critical step for the formation of new blood vessels. iiarjournals.orgresearchgate.netnbinno.com This interference with integrin-mediated adhesion has been shown to inhibit the proliferation and differentiation of endothelial cells and their progenitors in a dose-dependent manner. iiarjournals.org

A primary mechanism of its anti-angiogenic effect is the induction of apoptosis in activated endothelial cells. nih.govnih.gov By blocking integrin binding, cilengitide can cause cell detachment, leading to a form of programmed cell death known as anoikis. plos.org Studies on Human Microvascular Endothelial Cells (HMEC-1) showed that cilengitide significantly decreased cell proliferation over a 72-hour period. At a concentration of 1 μg/ml, inhibition reached 59% after 48 hours, while at higher concentrations (5 and 50 μg/ml), proliferation was almost completely halted. nih.gov This inhibition of proliferation is accompanied by an increased proportion of apoptotic cells. nih.govnih.gov Further investigations in Human Umbilical Vein Endothelial Cells (HUVEC) revealed that cilengitide treatment can lead to increased apoptosis and decreased endothelial tubule formation, further confirming its anti-angiogenic potential. wustl.edu

| Cell Line | Key Findings | Reference |

|---|---|---|

| HMEC-1 (Human Microvascular Endothelial Cells) | Dose-dependent inhibition of proliferation; 59% inhibition at 1 µg/ml after 48h. Almost no proliferation at 5 and 50 µg/ml. Increased apoptosis. | nih.gov |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Increased apoptosis and cell detachment. Decreased endothelial tubule formation, especially when combined with radiation. | wustl.edu |

| Human CD133+ Endothelial Progenitor Cells | Dose-dependent inhibition of cell proliferation and differentiation. | iiarjournals.org |

Tumor Cell Line Studies: Growth Inhibition and Pro-apoptotic Effects

Beyond its effects on angiogenesis, cilengitide has been shown to exert direct anti-tumor effects on various cancer cell lines that express αvβ3 and αvβ5 integrins. nih.gov The compound induces cellular detachment, inhibits proliferation, and promotes apoptosis in multiple tumor types, including glioma, melanoma, and breast cancer. nih.govtandfonline.comresearchgate.net

In glioma cell lines G28 and G44, cilengitide treatment led to cell rounding and detachment, inhibition of proliferation, and induction of apoptosis. nih.govresearchgate.net Similarly, in melanoma cell lines B16 and A375, cilengitide inhibited cell growth in a time- and dose-dependent manner and significantly increased apoptosis rates. tandfonline.com For instance, after 12 hours of treatment with 10 µg/ml cilengitide, the apoptosis rate in A375 cells reached 36.6%. tandfonline.com Studies on breast cancer cell lines, including T-47D and MCF-7, also demonstrated that cilengitide can induce detachment and apoptosis. researchgate.net The mechanism underlying these effects involves the disruption of integrin-dependent signaling pathways, such as the FAK/Src/Akt pathway, which are critical for cell survival and proliferation. iiarjournals.orgnih.gov

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Glioblastoma | U87, SF763, G28, G44 | Reduced hypoxia and vessel density. Inhibited proliferation and induced apoptosis and detachment. | iiarjournals.orgnih.gov |

| Melanoma | B16, A375 | Time- and dose-dependent inhibition of cell viability. Increased apoptosis (e.g., 36.6% in A375 cells with 10 µg/ml cilengitide). | tandfonline.com |

| Breast Cancer | T-47D, MCF-7 | Induced cell detachment and apoptosis. | researchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | H157, H460, A549 | Increased apoptosis and detachment, particularly when combined with radiation. Showed synergistic growth inhibition with gefitinib. | wustl.edunih.gov |

Evaluation in Patient-Derived Organoid Models

Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the cellular composition, structure, and heterogeneity of the original patient's tumor. frontiersin.orgnih.gov These models are increasingly used in preclinical research to screen for drug efficacy and predict patient responses to various therapies. frontiersin.org PDOs offer a significant advantage over traditional two-dimensional cell lines by better mimicking the complex microenvironment and genetic signatures of a patient's specific cancer. nih.gov

While the use of PDOs is a promising and expanding area of cancer research for testing targeted therapies, specific preclinical studies detailing the evaluation of cilengitide methanesulfonate (B1217627) in patient-derived organoid models are not extensively documented in the currently available literature. The application of this technology holds potential for future investigations to assess the efficacy of cilengitide in a more personalized and clinically relevant preclinical setting.

In Vivo Animal Model Investigations

Anti-Angiogenic Activity in Tumor Xenograft Models

The anti-angiogenic properties of cilengitide observed in vitro have been substantiated in various in vivo tumor xenograft models. nih.gov In these models, human tumor cells are implanted subcutaneously into immunocompromised mice. Treatment with cilengitide has been shown to inhibit tumor-associated angiogenesis, leading to a reduction in functional vessel density. nih.gov

In a glioblastoma xenograft model, staining for the angiogenesis marker CD31 remained low in cilengitide-treated mice, in stark contrast to the progressive increase seen in control tumors. nih.gov This suppression of blood vessel growth is a key mechanism behind the compound's ability to control tumor expansion. nih.gov Furthermore, studies in breast cancer xenografts have shown that cilengitide can synergize with other treatments like radioimmunotherapy to enhance therapeutic efficacy and increase apoptosis, partly through its anti-angiogenic action. aacrjournals.org These findings confirm that by targeting αvβ3 and αvβ5 integrins on neovasculature, cilengitide effectively disrupts the blood supply essential for tumor growth. nbinno.comnih.gov

Tumor Growth Suppression in Orthotopic Models

Orthotopic models, where tumor cells are implanted into the corresponding organ of origin in an animal, provide a more clinically relevant setting to evaluate therapeutic efficacy. Preclinical studies using orthotopic models have demonstrated significant anti-tumor activity for cilengitide, particularly in brain tumors. nih.gov

In a highly reproducible orthotopic model of human glioblastoma (U87MG cells) in nude mice, daily treatment with cilengitide beginning five days after tumor cell injection resulted in profound tumor growth suppression. nih.gov While control tumors grew exponentially to a volume of 120 mm³, leading to mortality at 8-9 weeks, the tumors in cilengitide-treated mice remained at a static volume of 1 to 2 mm³ for the entire experimental duration of up to 63 days. nih.gov Another study involving orthotopic brain tumors derived from medulloblastoma and glioblastoma cell lines reported that cilengitide-treated mice survived for more than 16 weeks, a significant extension compared to the 4-6 week survival in the control group. iiarjournals.org These results highlight the potent efficacy of cilengitide in controlling the growth of tumors within their native microenvironment. iiarjournals.orgnih.gov

Synergistic Research with Other Preclinical Agents

Combination with Radiotherapy in Animal Models

Cilengitide has been extensively studied in combination with radiotherapy in preclinical models, with results consistently suggesting a synergistic or additive antitumor effect. The mechanism for this radiosensitization is thought to involve an increase in radiation-induced apoptosis iiarjournals.org. In preclinical glioblastoma models, cilengitide has been shown to synergize with external beam radiotherapy and augment its antitumor activity nih.govnih.gov.

Research in non-small-cell lung cancer (NSCLC) models found that ionizing radiation induces the expression of αvβ3 integrin, a target of cilengitide. The combination of cilengitide with radiation resulted in a radiosensitizing effect, with the dose enhancement ratio being proportional to the levels of αvβ3 integrin expression wustl.edu. This combined treatment led to an increase in apoptotic cells and decreased endothelial tubule formation wustl.edu.

Similar enhanced efficacy has been observed in other cancer types. In preclinical models of breast cancer, combining cilengitide and radiation therapy proved to be more effective than either treatment alone, suggesting potential applications for treating brain metastases from breast cancer nih.govnih.gov. Furthermore, in an orthotopic meningioma xenograft mouse model, the simultaneous administration of cilengitide and radiation reduced tumor growth more effectively than radiation monotherapy aacrjournals.org.

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Glioblastoma (GBM) | Augmented antitumor activity and synergy with external beam radiotherapy. nih.govnih.gov | nih.govnih.gov |

| Non-Small-Cell Lung Cancer (NSCLC) | Radiation induced αvβ3 expression; cilengitide acted as a radiosensitizer, increasing apoptosis. wustl.edu | wustl.edu |

| Breast Cancer | Combination therapy was more efficacious than either treatment alone. nih.govnih.gov | nih.govnih.gov |

| Meningioma | Combined treatment reduced tumor growth more effectively than radiation alone. aacrjournals.org | aacrjournals.org |

Co-treatment with Chemotherapeutic Agents (e.g., Temozolomide) in Preclinical Studies

The synergistic potential of cilengitide with chemotherapeutic agents, particularly temozolomide (B1682018) (TMZ) for the treatment of glioblastoma, has been a focus of preclinical investigation iiarjournals.org. Studies have shown that cilengitide can augment the therapeutic benefits of cytotoxic agents like chemotherapy in glioblastoma tumor models nih.gov. An important finding from this research is that the antitumor activity of cilengitide appears to be independent of the DNA repair enzyme O(6)-methylguanine-DNA methyltransferase (MGMT), which is a key factor in glioblastoma's sensitivity to temozolomide nih.gov. In-vitro studies have demonstrated that cilengitide and temozolomide exert synergistic anti-proliferative and pro-apoptotic effects in glioma cells researchgate.net. These encouraging preclinical results provided a strong rationale for clinical trials combining cilengitide with standard temozolomide and radiation therapy nih.govnih.gov.

Synergistic Effects with Oncolytic Viruses in Research Models

Preclinical research has explored the combination of cilengitide with oncolytic virus (OV) therapy, revealing synergistic antitumor effects nih.gov. One study investigated the therapeutic efficacy of combining cilengitide with RAMBO (Rapid Antiangiogenesis Mediated By Oncolytic virus), a vasculostatin-expressing oncolytic herpes simplex virus-1, for treating malignant glioma nih.gov.

In vitro, the combination of RAMBO and cilengitide resulted in a significant decrease in endothelial tube formation compared to either agent alone nih.gov. This co-treatment also induced a synergistic suppressive effect on endothelial cell migration and synergistic cytotoxicity in glioma cells nih.govnih.gov. The pro-apoptotic effect was evidenced by significantly increased activity of caspases 3/7, 8, and 9 with the combination therapy nih.gov.

In vivo, mouse models of glioma treated with the combination therapy showed a significant increase in survival compared to those receiving either RAMBO or cilengitide monotherapy nih.govnih.gov. These findings suggest that cilengitide can enhance the efficacy of vasculostatin-expressing oncolytic virus therapy for malignant glioma nih.gov.

Exploration of Combined Strategies with Other Targeted Agents

The potential of cilengitide to synergize with other targeted therapeutic agents has been explored in several preclinical models. In non-small cell lung cancer (NSCLC) cells, the combination of cilengitide with gefitinib, an EGFR inhibitor, was shown to have a synergistic inhibitory effect on cell viability and on the epithelial-to-mesenchymal transition (EMT) phenotype, which is associated with migration and invasion frontiersin.org.

In the context of immunotherapy, combining cilengitide with an anti-programmed cell death-1 (anti-PD-1) antibody was evaluated in a murine melanoma model nih.gov. This combination therapy was found to enhance the infiltration of CD8+ T cells into tumor and spleen tissues, which in turn inhibited local tumor growth and prolonged the survival period of the animals nih.gov. Further investigation revealed that cilengitide treatment could reduce the expression of PD-L1 in tumors from treated mice nih.govtandfonline.com. These results highlight that cilengitide can enhance the efficacy of anti-PD-1 therapy by producing a stronger antitumor immune response nih.gov.

Additionally, based on its mechanism of action, studies were planned to combine cilengitide with anti-angiogenic agents that have a different target, such as the VEGFR2 inhibitor cediranib or the VEGF-A monoclonal antibody bevacizumab nih.gov.

Structure Activity Relationships and Compound Design

Elucidation of Key Structural Features for Integrin Antagonism

The ability of Cilengitide (B523762) to effectively block integrin function is not merely a consequence of its RGD sequence but is deeply rooted in its specific three-dimensional conformation and the chemical nature of its constituent amino acids.

Linear peptides, due to their inherent flexibility, can adopt a multitude of conformations in solution, which often leads to reduced binding affinity and poor selectivity for their biological targets. The cyclization of the RGD peptide backbone is a critical design element that confers conformational rigidity. This restriction of movement pre-organizes the peptide into a conformation that is more favorable for binding to the integrin receptor, thereby enhancing its potency. nih.govsemanticscholar.org Molecular dynamics simulations have shown that cyclic RGD peptides maintain a more stable configuration when bound to integrin αvβ3 compared to their linear counterparts. semanticscholar.orgmdpi.com This stability is attributed to higher binding energy and more favorable electrostatic interactions, particularly between the aspartic acid residue of the RGD motif and the metal ion-dependent adhesion site (MIDAS) of the integrin. mdpi.com The constrained cyclic structure effectively reduces the entropic penalty upon binding, leading to a significant increase in affinity. For instance, the cyclic peptide c(RGDfV) demonstrated a 100 to 1000-fold increase in activity compared to linear reference peptides. nih.gov

A key modification in the development of Cilengitide from its precursor, c(RGDfV), was the N-methylation of the peptide bond between D-phenylalanine and valine to create c(RGDf(NMe)V). nih.gov This seemingly minor alteration has a profound impact on the peptide's biological properties. N-methylation provides several advantages, including increased metabolic stability and enhanced conformational constraint. researchgate.net This modification can significantly influence the peptide's binding affinity and selectivity for different integrin subtypes. nih.govresearchgate.net

The introduction of the N-methyl group in Cilengitide was shown to improve its antagonistic activity. nih.gov Studies have demonstrated that N-methylation can modulate both the affinity and specificity of a peptide for its target. researchgate.net For example, N-methylation of the c(RGDfV) scaffold led to Cilengitide, which exhibits subnanomolar antagonistic activity for αvβ3 and nanomolar affinities for αvβ5 and α5β1 integrins. nih.gov Further research into di-N-methylated analogs of c(RGDfV) has shown that this modification can increase selectivity for αvβ3 over other integrins like αvβ5 and α5β1. researchgate.net

Below is a table summarizing the biological activity of N-methylated cyclic peptides derived from c(RGDfV).

| Compound | αvβ3 IC50 (µM) | αIIbβ3 IC50 (µM) | Selectivity (αIIbβ3/αvβ3) |

| GRGDSPK | 1.2 ± 0.27 | 5.4 ± 2.0 | 4.5 |

| c(RGDfV) | 0.0049 ± 0.0001 | 1.7 ± 0.38 | 347 |

| c(R(NMe)GDfV) | 0.0078 | 1.3 | 167 |

| c(RG(NMe)DfV) | 0.0016 | 1.3 | 812 |

| c(RGD(NMe)fV) | 0.045 | >10 | >222 |

| c(RGDf(NMe)V) (Cilengitide) | 0.00058 | 0.88 | 1517 |

| c(RGDfV(NMe)) | 0.0009 | 0.45 | 500 |

Data sourced from a study on N-methylated cyclic pentapeptides derived from c(RGDfV) nih.gov.

Beyond cyclization and N-methylation, the specific amino acid residues and their arrangement within the cyclic pentapeptide backbone are crucial for high-affinity integrin binding. Structure-activity relationship studies on c(RGDfV) have revealed that the presence of a D-amino acid, specifically D-phenylalanine at position 4, is essential for optimal activity. nih.gov The proton of the amide bond between the aspartic acid and D-phenylalanine residues also plays a vital role in the interaction with the receptor. nih.gov

In contrast, the amino acid at position 5 has been found to be more tolerant to modifications. For example, replacing valine with lysine (B10760008) or glutamic acid can retain the integrin binding activity while providing a functional group for further chemical modifications, such as conjugation to imaging agents or biomaterials. nih.gov The affinity and selectivity of RGD peptides are also influenced by the amino acids flanking the core RGD sequence. acs.org

Design and Synthesis of Novel Cilengitide-Based Peptide Antagonists

The foundational understanding of the structure-activity relationships of Cilengitide has paved the way for the rational design and synthesis of new generations of cyclic RGD pentapeptides with improved properties.

Building upon the c(RGDfV) scaffold, researchers have explored various modifications to enhance potency and selectivity. The goal is to develop ligands that can precisely target specific integrin subtypes involved in particular disease processes. This has led to the creation of a diverse library of cyclic RGD peptides with varying affinities for different integrins. nih.govtum.de For instance, the development of Cilengitide itself represents a significant enhancement in potency over its unmethylated precursor. nih.gov Further modifications and spatial screening of cyclic peptides have continued to yield compounds with high affinity and selectivity. nih.gov

The following table presents the IC50 values for Cilengitide against various RGD-binding integrin subtypes, highlighting its potency and selectivity profile.

| Integrin Subtype | Cilengitide IC50 (nM) |

| αvβ3 | 0.54 |

| αvβ5 | 8 |

| α5β1 | 15.4 |

| αvβ6 | >1000 |

| αvβ8 | >1000 |

| αIIbβ3 | >1000 |

Data sourced from a comprehensive evaluation of ligands for RGD-binding integrins tum.de.

To further expand the chemical diversity and improve the pharmacological properties of Cilengitide-based antagonists, researchers have incorporated unnatural amino acids into the cyclic peptide framework. researchgate.net These non-proteinogenic amino acids can introduce novel side chains, conformational constraints, and metabolic stability. researchgate.net

One approach has been the incorporation of various unnatural lipophilic amino acids into the Cilengitide scaffold. researchgate.net A series of five new cyclic RGD peptides containing such modifications exhibited IC50 values towards αvβ3 integrin ranging from 3.3 nM to 72 nM, demonstrating that these modifications can be well-tolerated and in some cases lead to highly potent inhibitors. researchgate.net This research opens up new avenues for fine-tuning the properties of cyclic RGD peptides for specific therapeutic or diagnostic applications. researchgate.net

The table below shows the IC50 values of novel Cilengitide-based cyclic RGD peptides incorporating unnatural lipophilic amino acids against αvβ3 integrin.

| Compound | αvβ3 IC50 (nM) |

| 1a | 9.9 |

| 1b | 5.5 |

| 1c | 72 |

| 1d | 11 |

| 1e | 3.3 |

Data sourced from a study on novel cilengitide-based cyclic RGD peptides researchgate.net.

Structure-Guided Design Approaches

The development of Cilengitide methanesulfonate (B1217627) represents a prime example of structure-guided drug design, where an understanding of the target's structure and the ligand's conformation drove the optimization of a potent and selective integrin inhibitor. The design process evolved from linear peptides to highly active and selective cyclic compounds, guided by principles of conformational constraint and detailed structural analysis.

The foundation of Cilengitide's design lies in the Arg-Gly-Asp (RGD) tripeptide sequence, a recognition motif found in extracellular matrix proteins like vitronectin, which binds to integrin receptors. nih.gov However, linear RGD peptides are generally non-selective and possess low affinity due to their high conformational flexibility in solution. nih.gov The key strategy to overcome these limitations was to reduce the peptide's flexibility by cyclization, thereby locking it into a bioactive conformation that mimics the shape it adopts when bound to the target integrin. nih.gov

This approach led to the development of the cyclic pentapeptide, cyclo(RGDfV), which was identified through a "spatial screening" process. nih.gov This initial cyclic compound showed a dramatic increase in activity, being 100 to 1000 times more potent as an αvβ3 inhibitor than linear reference peptides, and importantly, it exhibited high selectivity against the platelet receptor αIIbβ3. nih.gov

The elucidation of the crystal structure of the extracellular segment of the αvβ3 integrin in complex with an RGD ligand provided a significant breakthrough, offering a detailed molecular blueprint for the interaction. nih.gov This structural information confirmed that the RGD sequence binds in a crevice between the α and β subunits of the integrin. medchemexpress.com For Cilengitide specifically, crystallographic data revealed that its RGD motif inserts into a cleft between the β-propeller domain of the αv subunit and the βA domain of the β3 subunit. In this bound state, the arginine and aspartic acid side chains point in opposite directions, a key conformational feature for high-affinity binding. nih.gov

Further refinement of the lead compound, cyclo(RGDfV), was achieved through systematic modifications based on structure-activity relationship (SAR) studies. A pivotal modification was the N-methylation of a single amide bond within the peptide backbone. acs.orgacs.org This strategy, known to introduce conformational constraints and improve pharmacokinetic properties, was applied systematically to each peptide bond in the cyclo(RGDfV) scaffold. acs.orgnih.gov

The synthesis and biological evaluation of this series of N-methylated analogs revealed that methylation at the amide bond between D-Phenylalanine and Valine resulted in a compound with even greater antagonistic activity. acs.orgacs.org This new entity, cyclo(RGDf(NMe)V), was named Cilengitide. acs.orgacs.org High-resolution, three-dimensional structure determination of Cilengitide in solution using NMR spectroscopy and molecular dynamics calculations provided deeper insight into the SAR, confirming that the N-methylation induced a conformation that was highly favorable for binding to the αvβ3 integrin. nih.gov

Cilengitide was found to be a highly potent and selective inhibitor of vitronectin binding to the αvβ3 integrin, with subnanomolar activity. nih.govacs.org The strategic N-methylation enhanced its affinity for αvβ3 by more than an order of magnitude compared to its unmethylated precursor and maintained high selectivity over other integrins like αIIbβ3. nih.gov

The following table details the inhibitory activity (IC50) of Cilengitide and its precursor compounds, demonstrating the impact of cyclization and N-methylation on potency and selectivity for different integrin subtypes.

| Compound | Sequence | IC50 αvβ3 (nM) | IC50 αIIbβ3 (nM) | IC50 αvβ5 (nM) | Selectivity Ratio (αIIbβ3 / αvβ3) |

|---|---|---|---|---|---|

| Linear Peptide | GRGDSPK | 1200 | 2200 | - | 1.8 |

| Precursor | cyclo(RGDfV) | 8.8 | >10000 | - | >1136 |

| Cilengitide | cyclo(RGDf(NMe)V) | 0.58 | 860 | 11.7 | 1483 |

Mechanisms of Research Identified Resistance and Overcoming Strategies Preclinical Focus

Acquired Resistance Pathways Investigated in in vitro and Animal Studies

In addition to intrinsic resistance, preclinical models have been used to investigate mechanisms of acquired resistance, where cancer cells develop reduced sensitivity to cilengitide (B523762) following exposure.

A key mechanism of acquired resistance identified in in vitro studies involves the modification of the extracellular matrix (ECM) by the cancer cells themselves. In studies with TNBC cell lines, it was discovered that cells that had acquired resistance to cilengitide deposited specific ECM proteins. nih.gov When sensitive cell lines were cultured on this ECM derived from resistant cells, they too became resistant to cilengitide, demonstrating that the altered matrix is sufficient to confer resistance. nih.gov This indicates that a dynamic interplay between cancer cells and their secreted ECM can lead to the development of therapeutic resistance.

While direct preclinical studies detailing specific genetic or signaling pathway alterations leading to acquired cilengitide resistance are limited, the principle is demonstrated by the ability of resistant cells to remodel their environment to promote survival. This remodeling effectively bypasses the inhibitory action of cilengitide on its target integrins, αvβ3 and αvβ5.

Table 2: Acquired Resistance Mechanisms to Cilengitide in Preclinical Models

| Resistance Mechanism | Model System | Key Findings |

|---|

Strategies to Circumvent Resistance in Preclinical Settings

To address both intrinsic and acquired resistance, preclinical research has explored various strategies, primarily focusing on combination therapies and modulation of the tumor microenvironment.

Combining cilengitide with other therapeutic agents has shown promise in preclinical models for enhancing its anti-tumor effects and potentially overcoming resistance. Synergistic or additive effects have been observed when cilengitide is used alongside chemotherapy, radiation, and immunotherapy.

Chemotherapy: The combination of cilengitide and the chemotherapeutic agent temozolomide (B1682018) has demonstrated a synergistic antiproliferative effect in preclinical models of melanoma and in immortalized human endothelial cells. iiarjournals.org This suggests that combining cilengitide with standard chemotherapy could be a viable strategy for certain tumors. iiarjournals.orgnih.gov

Radiotherapy: Preclinical studies have suggested that cilengitide can increase radiation-induced apoptosis. iiarjournals.org Ionizing radiation can induce the expression of αvβ3 integrins in some cancer cell lines, and subsequent treatment with cilengitide enhances apoptosis and cell detachment. iiarjournals.org In in vitro studies, the combination of cilengitide and ionizing radiation resulted in a synergistic effect, further reducing cell proliferation and metabolism compared to either treatment alone. iaea.org

Targeted Therapy: In non-small cell lung cancer models, cilengitide was found to reverse resistance to the EGFR inhibitor erlotinib (B232) by inhibiting the Galectin-3/KRAS/RALB/TBK1/NF-κB signaling pathway. nih.gov

Immunotherapy: In a murine melanoma model, combining cilengitide with an anti-PD-1 antibody led to reduced tumor growth and extended survival. nih.gov This combination therapy was shown to produce a stronger antitumor immune response than either agent alone, highlighting a novel application for cilengitide in enhancing cancer immunotherapy. nih.govtandfonline.com

Given the significant role of the extracellular matrix (ECM) in mediating resistance, strategies that modulate the tumor microenvironment are being investigated. The anti-angiogenic properties of cilengitide are a primary example of this modulation. By inhibiting the interaction between integrins on endothelial cells and ECM ligands, cilengitide can inhibit angiogenesis and induce apoptosis in growing endothelial cells. iiarjournals.orgnih.gov This action on the tumor vasculature is a key aspect of its mechanism that is independent of direct effects on tumor cells. iiarjournals.org

In glioblastoma models, cilengitide treatment has been shown to reduce glioma hypoxia and vessel density. iiarjournals.org By altering the physical and signaling landscape of the tumor microenvironment, cilengitide can disrupt the supportive niche that contributes to tumor growth and therapeutic resistance. The findings that cilengitide can suppress PD-L1 expression in melanoma cells in vitro and in vivo further illustrate its capacity to modulate the immune context of the tumor microenvironment, potentially overcoming immune-related resistance mechanisms. nih.govtandfonline.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Cilengitide methanesulfonate (B1217627) |

| Cisplatin |

| Collagen |

| Erlotinib |

| Fibrinogen |

| Fibronectin |

| GLPG0187 |

| Laminin |

| Paclitaxel |

| Temozolomide |

| Tenascin |

Advanced Research Methodologies and Techniques

In Vitro Assays for Integrin Binding and Cellular Activity

The interaction of cilengitide (B523762) methanesulfonate (B1217627) with its target integrins and its subsequent effects on cellular behavior have been extensively characterized using a variety of in vitro assays. These assays are crucial for determining the compound's binding affinity, selectivity, and functional consequences at the cellular level.

Integrin Binding Assays: The potency and selectivity of cilengitide's binding to integrins are quantified using competitive binding assays. In these assays, purified integrin receptors, such as αvβ3 and αvβ5, are immobilized on a solid phase, and the ability of cilengitide to displace a labeled ligand is measured. Such studies have demonstrated that cilengitide is a potent and selective antagonist for αvβ3 and αvβ5 integrins, with IC50 values (the concentration required to inhibit 50% of binding) typically in the low nanomolar range. nih.gov For instance, cilengitide has shown IC50 values between 3 and 40 nM for isolated αvβ3 and αvβ5 integrins. nih.gov It exhibits high affinity for αvβ3 (IC50 of 0.6 nM) and also targets αvβ5 and α5β1 in the low nanomolar range. nih.govplos.org

Cellular Activity Assays: The biological effects of cilengitide are assessed through a range of cell-based assays that measure key cellular processes regulated by integrins.

Cell Adhesion and Detachment: Assays measuring the attachment of cells to extracellular matrix (ECM) proteins like vitronectin and fibronectin are fundamental. Cilengitide has been shown to concentration-dependently impair the adhesion of various cancer cell lines, including glioma and breast cancer cells, to these substrates. nih.govplos.orgnih.gov For example, in glioma cell lines, cilengitide effectively impairs adhesion to vitronectin, an exclusive ligand for αvβ5 and a ligand for αvβ3. nih.gov At clinically relevant concentrations, it can induce detachment in some glioma cell lines. nih.gov In endothelial cells, cilengitide efficiently inhibits αvβ3-mediated cell adhesion and induces detachment of cells cultured on αvβ3 ligands. plos.orgnih.gov

Cell Viability and Proliferation: The impact of cilengitide on cell survival and growth is commonly measured using assays like the MTS proliferation assay. Studies have shown that cilengitide can lead to a dose-dependent decrease in cell viability and proliferation in various cell types, including endothelial and meningioma cells. aacrjournals.orgnih.govnih.gov However, the effect on viability is sometimes modest, suggesting its primary mechanism may not be direct cytotoxicity in all cases. nih.gov

Apoptosis Induction: Anoikis, a form of programmed cell death induced by cell detachment from the ECM, is a key mechanism of action for cilengitide. plos.orgnih.gov The induction of apoptosis is quantified using techniques such as Annexin V staining followed by flow cytometry. nih.govnih.gov Research has confirmed that cilengitide treatment increases the proportion of apoptotic cells in both endothelial and glioma cell lines. nih.govnih.gov This apoptotic effect is linked to the disruption of integrin-mediated survival signaling. nih.goviiarjournals.org

Migration and Invasion Assays: The role of integrins in cell motility makes migration and invasion critical functional readouts. Transwell assays or Matrigel invasion assays are used to assess these processes. Results have shown that cilengitide can significantly inhibit the migration and invasion of meningioma and other cancer cells in vitro. aacrjournals.org However, effects can be cell-type dependent, with some studies reporting no consistent impact on glioma cell migration or invasiveness. nih.gov

These in vitro methodologies provide a detailed understanding of the molecular and cellular mechanisms through which cilengitide exerts its effects by targeting specific integrin-ECM interactions.

| Cell Type | Assay | Observed Effect | Reference |

|---|---|---|---|

| Glioma Cells (U87MG, LN-308, etc.) | Adhesion Assay (Vitronectin, Fibronectin) | Concentration-dependent impairment of adhesion. | nih.gov |

| Endothelial Cells (HUVEC) | Detachment Assay | Dose-dependent detachment from culture dishes. | nih.gov |

| Endothelial & Glioma Cells | Proliferation Assay | Significant inhibition of proliferation. | nih.gov |

| Breast Cancer Cells (T-47D, MCF-7) | Apoptosis Assay (Annexin V) | Induction of apoptosis. | nih.gov |

| Meningioma Cells (IOMM-Lee) | Invasion Assay (Transwell) | Dose-dependent inhibition of invasiveness. | aacrjournals.org |

Advanced Imaging Techniques for Target Engagement in Preclinical Models

To validate that this compound reaches and interacts with its intended molecular targets, αv integrins, within a living organism, advanced imaging techniques are employed in preclinical research models. These non-invasive methods are crucial for understanding the pharmacokinetics and pharmacodynamics of the drug, confirming target engagement, and potentially stratifying patient populations in future clinical applications.

Positron Emission Tomography (PET) is a primary molecular imaging modality used for this purpose. mdpi.com This technique involves radiolabeling a molecule that binds to the target of interest. For imaging integrin expression and target engagement by cilengitide, PET tracers based on the Arg-Gly-Asp (RGD) peptide sequence are widely used, as they share the same binding motif as cilengitide. nih.govsemanticscholar.org

Radiolabeled RGD Peptides for PET Imaging: RGD peptides are labeled with positron-emitting radionuclides such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). nih.govnih.gov One of the most studied tracers is [¹⁸F]Galacto-RGD. mdpi.comnih.gov The development of these tracers requires sophisticated radiochemistry to ensure high radiochemical purity and specific activity. nih.govsemanticscholar.org

Preclinical Imaging Studies: In preclinical models, typically tumor-bearing mice, these radiolabeled RGD peptides are administered intravenously. nih.govaacrjournals.org PET scans are then acquired to visualize the distribution of the tracer throughout the body.

Tumor Visualization and Target Expression: In animal models of glioblastoma and other cancers, PET imaging with tracers like ⁶⁸Ga-RGD peptides and [¹⁸F]Galacto-RGD successfully visualizes tumors. nih.govnih.gov The accumulation of the tracer in the tumor tissue corresponds to the expression levels of αvβ3 integrin, which is a well-established biomarker of neoangiogenesis. nih.govsemanticscholar.org This allows for the non-invasive assessment of integrin expression in tumors and their associated vasculature.

Biodistribution and Pharmacokinetics: These imaging studies provide detailed information on the tracer's biodistribution, showing accumulation in the tumor as well as in organs involved in clearance, such as the kidneys and bladder. nih.gov The technique allows for the measurement of key pharmacokinetic parameters, demonstrating that these tracers generally exhibit fast blood clearance and good pharmacokinetic properties, leading to high tumor-to-background contrast. mdpi.com

Monitoring Therapy: Preclinical studies have demonstrated that RGD-based PET imaging can be used to monitor the effectiveness of anti-angiogenic therapies. semanticscholar.org A change in tracer uptake can indicate a change in integrin expression, reflecting the biological response of the tumor to treatment. This approach could potentially be used to assess target engagement by cilengitide itself, where the drug would compete with the radiolabeled tracer for binding to the integrin, resulting in a reduced PET signal. This provides direct evidence that the drug is engaging its target in vivo.

These advanced imaging techniques bridge the gap between in vitro findings and in vivo efficacy, providing critical, non-invasive insights into the behavior of integrin-targeting agents like cilengitide in a complex biological system.

Genetic and Molecular Profiling in Response to this compound in Research Models

To elucidate the downstream molecular consequences of integrin inhibition by this compound, researchers utilize genetic and molecular profiling techniques. These methodologies provide a comprehensive view of the changes in gene expression and signaling pathways that occur within cells following treatment, offering deeper insight into the compound's mechanism of action.

Gene Expression Profiling: DNA microarray analysis is a powerful tool used to investigate the global changes in gene expression in response to cilengitide. In one study using a human malignant glioma cell line (U87ΔEGFR), treatment with cilengitide led to significant alterations in the expression of hundreds of genes. nih.govdntb.gov.ua

Key Findings: After 16 hours of cilengitide treatment, the expression of 265 genes was found to be significantly changed. nih.gov Of these, 214 genes were up-regulated by more than four-fold, while 51 genes were down-regulated by more than four-fold compared to untreated control cells. nih.govdntb.gov.ua

Pathway Analysis: Subsequent pathway analysis of these differentially expressed genes revealed an over-representation of genes associated with apoptosis. nih.gov Specifically, pathways such as "apoptotic cleavage of cellular proteins" and the "TNF receptor signaling pathway" were significantly enriched. nih.govdntb.gov.ua Apoptosis-associated genes, including caspase 8, were notably up-regulated, providing a genetic basis for the pro-apoptotic effects of cilengitide observed in cellular assays. nih.gov

| Regulation Status | Number of Genes ( >4-fold change) | Key Over-represented Pathways | Example Up-regulated Gene |

|---|---|---|---|

| Up-regulated | 214 | Apoptotic cleavage of cellular proteins, TNF receptor signaling | Caspase 8 |

| Down-regulated | 51 | - | - |

Molecular Pathway Analysis: Beyond global gene expression, research has focused on cilengitide's effect on specific signaling proteins that are regulated by integrin engagement. Western blotting with phosphoprotein-specific antibodies is a common technique to assess the activation state of these pathways.

Inhibition of Survival Pathways: Cilengitide has been shown to inhibit the phosphorylation, and therefore the activation, of key nodes in integrin-mediated survival signaling cascades. In both endothelial and glioma cells, cilengitide treatment leads to the inhibition of focal adhesion kinase (FAK), Src, and Akt phosphorylation. nih.gov The disruption of this FAK/Src/Akt pathway is a critical molecular event that leads to the disassembly of the cytoskeleton, cellular detachment, and ultimately, the induction of apoptosis. nih.gov

Modulation of the TGF-β Pathway: There is also evidence linking integrin function to the transforming growth factor (TGF)-β pathway. Preclinical studies have shown that exposure to cilengitide can reduce the expression and release of TGF-β and decrease the phosphorylation of SMAD2 (pSMAD2), which is a key marker of canonical TGF-β pathway activation in glioma cells. nih.gov This suggests that part of cilengitide's anti-tumor effect may be mediated through the modulation of this important signaling pathway. nih.gov

These molecular and genetic profiling studies are instrumental in building a detailed model of how cilengitide translates the inhibition of a cell surface receptor into profound changes in gene expression and intracellular signaling, ultimately leading to its anti-tumor effects.

Crystallography and Structural Biology for Ligand-Receptor Interactions

Understanding the precise molecular interactions between this compound and its integrin targets is fundamental to explaining its high affinity and selectivity. X-ray crystallography and other structural biology techniques have been pivotal in providing an atomic-level picture of this ligand-receptor complex.

The crystal structure of the extracellular segment of integrin αvβ3 in complex with cilengitide was a landmark achievement in the field. nih.gov This structural data revealed that cilengitide binds in a crevice located at the interface between the β-propeller domain of the αv subunit and the βA domain of the β3 subunit. nih.govresearchgate.net

Key Structural Insights:

Binding Conformation: When bound to the receptor, the cyclic pentapeptide structure of cilengitide inserts into the binding pocket. nih.gov The central RGD (Arg-Gly-Asp) sequence, a common recognition motif for many integrins, is crucial for this interaction. nih.govbiorxiv.org The arginine and aspartate side chains of the RGD motif form critical salt bridges and hydrogen bonds with residues in the αv and β3 subunits, respectively, anchoring the ligand in place. nih.gov

Receptor Interface: The structure confirms that cilengitide interacts with both the α and β subunits of the integrin heterodimer. nih.govresearchgate.net The remaining two residues of the cilengitide peptide (D-Phe and NMe-Val) face away from the direct αβ interface, indicating that a significant portion of the cyclic peptide does not make direct contact with the integrin surface. nih.gov

Comparison of Solution and Solid-State Structures: Interestingly, structural studies using NMR spectroscopy have shown that the conformation of cilengitide in solution closely resembles its conformation when bound to the integrin receptor. nih.govresearchgate.net This is in contrast to the crystal structure of pure cilengitide (not bound to the receptor), which adopts a different conformation dictated by crystal packing forces. nih.gov This finding is significant for structure-based drug design, as it highlights that the solution-state structure can be a more accurate representation of the bioactive conformation. nih.govresearchgate.net

Basis for Selectivity: While the RGD motif is recognized by several integrins, the specific conformation constrained by the cyclic structure of cilengitide, along with the inclusion of a D-amino acid and an N-methylated peptide bond, contributes to its high affinity for αvβ3 and selectivity against other integrins, such as the platelet receptor αIIbβ3. nih.gov Homology modeling based on the αvβ3 structure has also been used to predict how cilengitide interacts with the closely related αvβ5 integrin. nih.gov

These crystallographic and structural studies provide a definitive, high-resolution map of the cilengitide-integrin interaction, rationalizing its biological activity and serving as an invaluable tool for the design of next-generation integrin antagonists. nih.govharvard.edu

Future Directions and Emerging Research Avenues for Cilengitide Methanesulfonate

Investigation of Paradoxical Biological Effects and Context-Dependent Responses

A significant area of ongoing research involves understanding the paradoxical and context-dependent effects observed with cilengitide (B523762). Preclinical studies have reported that while cilengitide generally acts as an inhibitor of angiogenesis, low nanomolar concentrations can paradoxically stimulate tumor growth in vivo by promoting angiogenesis mediated by Vascular Endothelial Growth Factor (VEGF). nih.gov This dose-dependent duality has also been observed in non-oncological models, where low doses of cilengitide promoted blood flow recovery and angiogenesis, while higher doses did not produce the same effect. frontiersin.org

The compound's efficacy has also shown to be highly dependent on the tumor's microenvironment. For instance, in one key preclinical study, cilengitide treatment reduced the size of orthotopic (in the brain) glioblastoma tumors and increased survival in mouse models. nih.govnih.gov However, it had no inhibitory effect on the same tumor cells when they were grown subcutaneously (heterotopic model) in the same animals. nih.govnih.gov This suggests that highly angiogenic environments like the brain may be more susceptible to growth inhibition by integrin antagonists. nih.gov

Furthermore, some research indicates that cilengitide may exhibit agonist-like activity. taylorandfrancis.com Studies on human umbilical vein endothelial cells (HUVEC) have shown that cilengitide can activate cell surface αVβ3 integrin and stimulate the phosphorylation of downstream signaling proteins like FAK and Src. plos.org This activation can disrupt cell junctions and enhance vascular permeability, an effect contrary to its intended anti-angiogenic function but potentially useful for enhancing the delivery of other drugs. plos.org These complex and sometimes contradictory findings highlight the need for further research to delineate the precise molecular switches that govern cilengitide's varied biological responses.

Table 1: Context-Dependent and Paradoxical Effects of Cilengitide

| Observation | Model/Context | Finding | Potential Implication | Reference |

|---|---|---|---|---|

| Dose-Dependent Effect | In vivo tumor models | Low concentrations stimulated tumor growth via VEGF-mediated angiogenesis. | The therapeutic window for anti-angiogenic effects may be narrow. | nih.gov |

| Dose-Dependent Effect | Mouse hindlimb ischemia | Low-dose cilengitide promoted blood flow and angiogenesis; high-dose did not. | Potential application in ischemic diseases at specific concentrations. | frontiersin.org |

| Environmental Context | Orthotopic vs. Heterotopic Glioblastoma Models | Inhibited tumor growth in the brain (orthotopic) but not under the skin (heterotopic). | Efficacy is highly dependent on the tumor microenvironment. | nih.govnih.gov |

| Agonist-like Activity | Endothelial Cells (HUVEC) | Activated αVβ3 integrin and downstream signaling (FAK, Src); increased permeability. | May have unintended effects or be harnessed to improve drug delivery. | plos.org |

Exploration in Non-Oncological Disease Models (Purely Mechanistic Research)

The intricate role of integrins in cellular adhesion, migration, and signaling extends beyond cancer, prompting mechanistic research into cilengitide's potential in various non-oncological diseases. A promising area of investigation is in ischemic conditions. In a mouse model of hindlimb ischemia, low-dose cilengitide was found to enhance blood perfusion, capillary formation, and vessel maturation by recruiting pericytes. frontiersin.org This effect was linked to an increase in macrophage infiltration and migration, suggesting a novel role for αVβ3 integrin inhibition in modulating ischemia-induced angiogenesis. frontiersin.org

Research has also pointed towards the involvement of integrins in fibrotic diseases. tandfonline.com Cilengitide has been tested in experimental models of fibrosis, with studies suggesting that blocking αvβ3 and αvβ5 integrins can attenuate cardiac dysfunction by reducing fibrosis in doxorubicin-induced cardiomyopathy models. taylorandfrancis.com The mechanism is thought to involve the inhibition of transforming growth factor-β (TGF-β) activation, a key process in the development of fibrosis. taylorandfrancis.comtandfonline.com Additionally, preclinical studies have explored the use of integrin modulators in models of neurological diseases such as Alzheimer's disease and stroke, opening further avenues for purely mechanistic research with compounds like cilengitide. researchgate.net

Development of Next-Generation Integrin Antagonists Based on Cilengitide Scaffold

The well-defined structure and potent, selective activity of cilengitide make its cyclic RGD peptide framework an excellent scaffold for developing next-generation integrin antagonists. nih.govnih.govresearchgate.net Researchers are actively synthesizing novel derivatives to improve pharmacological properties and enhance binding affinity and selectivity for specific integrin subtypes.

One strategy involves the incorporation of various unnatural, lipophilic amino acids into the cilengitide framework. nih.govresearchgate.net This approach aims to modify the peptide's conformation and physicochemical properties to optimize its interaction with the integrin binding pocket. A series of new cyclic RGD peptides based on this strategy have been synthesized and evaluated for their inhibitory activity against αvβ3 integrin. nih.govresearchgate.net The findings offer opportunities for further refinement of the cilengitide scaffold to create even more potent and selective inhibitors. nih.govresearchgate.net

Table 2: In Vitro Inhibitory Activity of Novel Cilengitide-Based Peptides

| Peptide Derivative | Modification | IC₅₀ (nM) for αvβ₃ Integrin | Reference |

|---|---|---|---|

| 1a | Incorporation of unnatural lipophilic amino acid | 9.9 | nih.gov |

| 1b | Incorporation of unnatural lipophilic amino acid | 5.5 | nih.gov |

| 1c | Incorporation of unnatural lipophilic amino acid | 72 | nih.gov |

| 1d | Incorporation of unnatural lipophilic amino acid | 11 | nih.gov |

| 1e | Incorporation of unnatural lipophilic amino acid | 3.3 | nih.gov |

IC₅₀ (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Elucidation of Undefined Radiosensitization Mechanisms

Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when cilengitide is combined with radiotherapy. nih.govnih.gov However, the precise mechanisms underlying this radiosensitization are not yet fully understood and remain an active area of research. nih.goviiarjournals.org

Several potential mechanisms have been proposed. One leading hypothesis is that radiation upregulates the expression of αvβ3 integrin on tumor and endothelial cells. nih.goviiarjournals.org This increased expression makes the cells more sensitive to subsequent treatment with cilengitide, which can then more effectively induce apoptosis and cell detachment. iiarjournals.org Another proposed mechanism involves the inhibition of critical cell survival pathways. Integrin signaling is known to activate pro-survival pathways such as PI3K/Akt and FAK/Src. iiarjournals.orgnih.gov By blocking integrin function, cilengitide may inhibit radiation-induced activation of these pathways, thereby preventing DNA damage repair and promoting cell death. nih.goviiarjournals.org

It is also plausible that some of the observed benefits arise from cilengitide's effects on the tumor microenvironment, such as changes in tumor perfusion that enhance the local effects of radiation. nih.gov Studies in breast cancer models have shown that cilengitide can enhance radiation response, suggesting the potential for this combination therapy. nih.gov Further investigation is needed to fully elucidate these mechanisms and optimize the scheduling of this combination treatment.

Role in Normalizing Tumor Vasculature and Its Impact on Other Therapeutic Delivery in Preclinical Studies

Beyond direct anti-angiogenic effects, cilengitide is being investigated for its ability to "normalize" the chaotic and leaky vasculature characteristic of tumors. This normalization process involves remodeling the tumor's blood vessels to more closely resemble healthy vessels, which can paradoxically improve the delivery and efficacy of other cancer therapies. nih.govnih.gov

Preclinical studies have provided direct in vivo evidence that cilengitide can transiently induce functional normalization of tumor vasculature. nih.gov This effect is characterized by decreased hyper-permeability and a more organized vessel structure. nih.gov This normalization creates a therapeutic window; for instance, a study in a rat glioma model found that the maximum therapeutic benefit occurred when radiotherapy was administered 8 hours after cilengitide, coinciding with the peak of vascular normalization. nih.gov

By improving blood flow and reducing interstitial fluid pressure, normalized vessels can enhance the delivery of systemically administered chemotherapeutic agents to the tumor core. nih.gov Preclinical research has shown that cilengitide can synergize with chemotherapy agents like temozolomide (B1682018), leading to a significant reduction in tumor growth in melanoma models compared to treatment with the chemotherapeutic agent alone. curehunter.com This strategy of using an integrin inhibitor to prime the tumor microenvironment for subsequent therapies represents a promising avenue for future cancer treatment protocols.

Q & A

Q. What are the primary molecular mechanisms of cilengitide methanesulfonate in endothelial and glioma cells?